Z 335

Beschreibung

The compound corresponding to the InChIKey UEPBEZPJELQKJV-UHFFFAOYSA-M is identified as pestalafuranone F (compound 3), a secondary metabolite isolated from fungal sources . Its molecular formula was determined to be C₁₁H₁₄O₂ via high-resolution electron ionization mass spectrometry (HREIMS), with an observed [M]⁺ peak at m/z 178.0989 (calculated 178.0994) . Structurally, pestalafuranone F belongs to the furanone class, characterized by a bicyclic framework with a substituted methylene unit at position C-11. This distinguishes it from related analogs like pestalafuranones A and B, which contain an additional oxygen atom in their structures .

Key spectroscopic features include:

- ¹H-NMR: A high-field shift of H-11 (δH 2.28 ppm) compared to pestalafuranone B (δH 4.53 ppm), indicating alkylation of the oxymethine group to a methylene unit .

- ¹³C-NMR: A significant downfield shift for C-11 (δC 26.6 ppm in pestalafuranone F vs. 68.0 ppm in pestalafuranone B), confirming structural simplification .

Eigenschaften

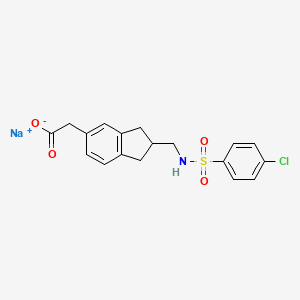

CAS-Nummer |

146731-14-8 |

|---|---|

Molekularformel |

C18H17ClNNaO4S |

Molekulargewicht |

401.8 g/mol |

IUPAC-Name |

sodium 2-[2-[[(4-chlorophenyl)sulfonylamino]methyl]-2,3-dihydro-1H-inden-5-yl]acetate |

InChI |

InChI=1S/C18H18ClNO4S.Na/c19-16-3-5-17(6-4-16)25(23,24)20-11-13-8-14-2-1-12(10-18(21)22)7-15(14)9-13;/h1-7,13,20H,8-11H2,(H,21,22);/q;+1/p-1 |

InChI-Schlüssel |

UEPBEZPJELQKJV-UHFFFAOYSA-M |

Isomerische SMILES |

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |

Kanonische SMILES |

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+-)sodium (2-(4-(chlorophenyl)sulfonylaminomethyl)indan-5-yl) acetate monohydrate Z 335 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Z-335 umfasst mehrere wichtige Schritte:

Curtius-Umlagerung: Indanylessigsäure wird mit Diphenylphosphorylazid in Gegenwart von Benzylalkohol behandelt, um Benzylcarbamát zu bilden.

Hydrogenolytische Entschützung: Das Benzylcarbamát wird dann unter Verwendung eines Palladiumkatalysators entschützt, um ein Amin zu ergeben.

Kondensation: Das Amin wird mit 4-Chlorbenzolsulfonylchlorid kondensiert, um ein Sulfonamid zu bilden.

Friedel-Crafts-Reaktion: Das Sulfonamid durchläuft eine Friedel-Crafts-Reaktion mit Ethyl-α-chlor-α-(methylsulfanyl)acetat und Zinn(IV)-chlorid, um ein Sulfid zu erzeugen.

Reduktive Behandlung: Die Methylthiogruppe wird durch Behandlung mit Zinkstaub in Essigsäure entfernt.

Alkalische Hydrolyse: Der letzte Schritt beinhaltet die alkalische Hydrolyse des Indanylessigsäureesters, um die Carbonsäure zu ergeben, die als Natriumsalz isoliert wird.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Z-335 würden wahrscheinlich die Skalierung des Laborsyntheseprozesses beinhalten, wobei sichergestellt wird, dass jeder Schritt auf Ausbeute und Reinheit optimiert ist. Dies würde die Verwendung von Großreaktoren für die Curtius-Umlagerung, die hydrogenolytische Entschützung und die Friedel-Crafts-Reaktion sowie effiziente Reinigungsverfahren zur Isolierung des Endprodukts umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Z-335 hat eine Reihe von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung in Studien verwendet, die Thromboxan-A2-Rezeptoren betreffen.

Biologie: Es hilft beim Verständnis der Rolle von Thromboxan-A2 in verschiedenen biologischen Prozessen.

Industrie: Die Verbindung könnte Anwendungen bei der Entwicklung neuer Pharmazeutika haben, die auf Thromboxan-A2-Rezeptoren abzielen.

Wirkmechanismus

Z-335 entfaltet seine Wirkung durch Antagonisierung von Thromboxan-A2-Rezeptoren. Thromboxan-A2 ist ein potenter Vasokonstriktor und Promoter der Thrombozytenaggregation. Durch die Blockierung dieser Rezeptoren hemmt Z-335 die Thrombozytenaggregation und Vasokonstriktion, was bei der Behandlung von Erkrankungen wie arteriellen Verschlusskrankheiten von Vorteil sein kann. Die beteiligten molekularen Ziele umfassen die Thromboxan-A2-Rezeptoren auf Thrombozyten und glatten Gefäßmuskelzellen.

Wissenschaftliche Forschungsanwendungen

Z-335 has a range of scientific research applications:

Chemistry: It is used as a tool compound in studies involving thromboxane A2 receptors.

Biology: It helps in understanding the role of thromboxane A2 in various biological processes.

Industry: The compound may have applications in the development of new pharmaceuticals targeting thromboxane A2 receptors.

Wirkmechanismus

Z-335 exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking these receptors, Z-335 inhibits platelet aggregation and vasoconstriction, which can be beneficial in treating conditions like arterial occlusive diseases . The molecular targets involved include the thromboxane A2 receptors on platelets and vascular smooth muscle cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pestalafuranone F is part of a broader family of furanone derivatives. Below is a detailed comparison with structurally related compounds, emphasizing molecular, spectroscopic, and functional differences.

Table 1: Structural and Spectroscopic Comparison of Pestalafuranones

Key Findings :

Structural Divergence: Pestalafuranone F lacks the hydroxyl group present in pestalafuranones A and B, resulting in a reduced oxygen count (C₁₁H₁₄O₂ vs. C₁₁H₁₄O₃) . This alkylation modifies solubility and bioavailability, as evidenced by its isolation as a pale yellow oil (vs. colorless powders for A and B) .

Spectroscopic Evidence: The ΔδH −2.25 ppm and ΔδC −41.4 ppm for H-11/C-11 in pestalafuranone F vs. B confirm the loss of electronegative oxygen . These shifts align with known alkylation effects in NMR, where deshielding decreases in the absence of electronegative substituents.

Functional Implications: While pestalafuranones A and B exhibit antimicrobial and cytotoxic properties, pestalafuranone F’s bioactivity remains uncharacterized. The reduced polarity of pestalafuranone F may enhance membrane permeability, a hypothesis supported by computational studies on similar furanones .

Methodological Considerations

- Analytical Challenges: Structural elucidation relied on NMR and HREIMS, as mass spectrometry alone cannot differentiate isomers (e.g., pestalafuranones A/B vs. F) without fragmentation data .

- Data Reproducibility : Cross-referencing with databases like PubChem and METLIN ensured accurate mass validation but highlighted risks of misidentification in isomer-rich compound classes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.